molecular formula C10H20O2 B14740762 Propanoic acid, 2,2-dimethyl-, pentyl ester CAS No. 2313-68-0

Propanoic acid, 2,2-dimethyl-, pentyl ester

Cat. No.: B14740762
CAS No.: 2313-68-0
M. Wt: 172.26 g/mol
InChI Key: IOTAYCLTDJEUCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of propanoic acid, 2,2-dimethyl-, pentyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with pentanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid . The general reaction can be represented as follows:

2,2-Dimethylpropanoic acid+PentanolH2SO4Propanoic acid, 2,2-dimethyl-, pentyl ester+Water\text{2,2-Dimethylpropanoic acid} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,2-Dimethylpropanoic acid+PentanolH2​SO4​​Propanoic acid, 2,2-dimethyl-, pentyl ester+Water

In industrial settings, the production of esters like this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Propanoic acid, 2,2-dimethyl-, pentyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and pentanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4) .

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, pentyl ester has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Esters like this compound are studied for their potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore the potential therapeutic uses of esters in drug delivery and formulation.

    Industry: This compound is used in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Properties

CAS No.

2313-68-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

pentyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H20O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5-8H2,1-4H3

InChI Key

IOTAYCLTDJEUCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)(C)C

Origin of Product

United States

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